![molecular formula C18H22N2O2S B2800231 N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309798-99-8](/img/structure/B2800231.png)
N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
“N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide” is a complex organic compound. It contains a phenyl ring which is a common functional group in organic chemistry . The compound also contains an oxalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and thiophen rings suggests that the compound may have a planar structure, at least in part .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group might be reactive towards both acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phenyl and thiophen rings might influence its solubility and stability .Scientific Research Applications
Chemistry and Coordination Properties
Compounds featuring thioureas, which share a structural resemblance to the target compound due to the presence of nitrogen and sulfur atoms, are extensively explored for their coordination properties. The chemistry of 1-(acyl/aroyl)-3-(substituted) thioureas reveals their extensive applications as ligands in coordination chemistry. The interactions between nitrogen substituents and their impact on coordination properties highlight the potential of similar compounds in developing novel materials and catalysts (Saeed, Flörke, & Erben, 2014).
Biological and Antituberculosis Activity
The presence of dimethylphenyl groups in compounds has been studied for their biological applications. Organotin(IV) complexes, for instance, have shown remarkable antituberculosis activity. These findings suggest that structurally similar compounds might also possess significant biological activities, warranting further investigation into their potential medical applications (Iqbal, Ali, & Shahzadi, 2015).
Environmental Impact and Toxicology
Understanding the environmental fate and toxicological impact of chemical compounds is crucial. Research on various brominated flame retardants, including those with aromatic rings and potential similarities in structural aspects to the target compound, underscores the importance of evaluating such compounds for environmental persistence and toxicity. This research is vital for assessing potential risks associated with the compound's use and disposal (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-11-18(3,4)14-8-9-23-10-14/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDZVZZRDDBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide |
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